6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4-methylcoumarin, which is a key intermediate.
Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) group to form N-(tert-butoxycarbonyl)glycine.
Coupling Reaction: The protected glycine is then coupled with 6-chloro-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free glycine derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the coumarin core or the glycine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted coumarin derivatives.
Hydrolysis: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl glycine.
Oxidation and Reduction: Modified coumarin structures with altered oxidation states.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding and Interaction: The coumarin core and glycine moiety play crucial roles in binding to target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate
- 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
Uniqueness
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is unique due to its specific substitution pattern and the presence of the Boc-protected glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-9-5-14(20)23-12-7-13(11(18)6-10(9)12)24-15(21)8-19-16(22)25-17(2,3)4/h5-7H,8H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIFDEOCBNSFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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